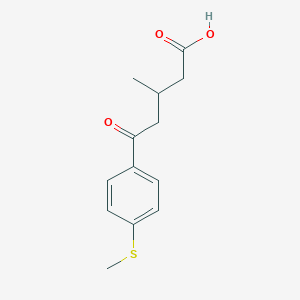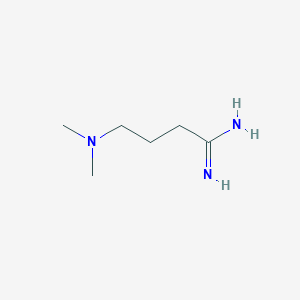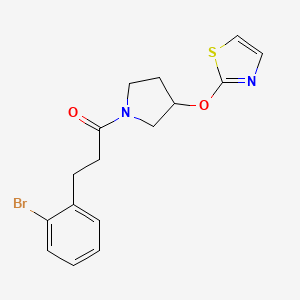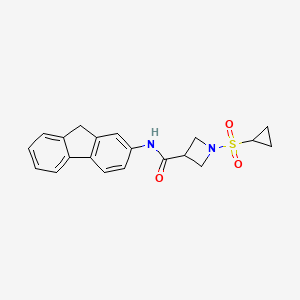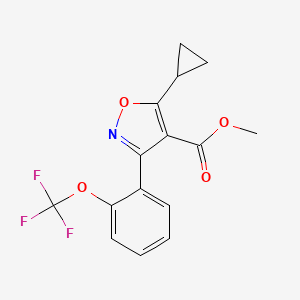
Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate” is a research chemical with the CAS number 1103500-32-8 . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . The IUPAC name for this compound is methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with (Z)-2-(trifluoromethoxy)benzoyl chloride oxime . This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran at temperatures ranging from -10 to 35°C . After the reaction, the mixture is diluted with water, extracted with ethyl acetate, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethoxy group at the 2-position . It also has a cyclopropyl group attached to the 5-position of the isoxazole ring . The carboxylate group is attached to the 4-position of the isoxazole ring .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is a (3+2) cycloaddition reaction . This reaction involves the addition of a dipole (nitrile oxide) to a dipolarophile (alkyne) to form the isoxazole ring .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : Denton et al. (2021) reported the use of microwave-assisted 1,3-dipolar cycloaddition for synthesizing isoxazoline compounds, highlighting efficient routes for creating structurally related compounds to Methyl 5-cyclopropyl isoxazole-4-carboxylate. This method showed potential in rapid transformation to γ-lactone carboxylic acid, useful in microbial growth studies and possibly stem cell research (Denton et al., 2021).
Tautomerism and Basicity Studies : Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazol-5-ones. Their study of basicities and solvent effects offers insights into the chemical behavior of similar isoxazole derivatives (Boulton & Katritzky, 1961).
Lithiation and Derivative Synthesis : Research by Micetich and Chin (1970) on the preparation and lithiation of 3,5-disubstituted isoxazoles contributes to the understanding of how such structures can be chemically modified, leading to diverse applications in synthetic chemistry (Micetich & Chin, 1970).
Biological and Medicinal Research
Enzyme Inhibition Studies : Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, providing a basis for understanding how similar compounds could influence enzymatic pathways, which is crucial in the development of therapeutic agents (Knecht & Löffler, 1998).
Reactivity and Mechanistic Insights : Bylund et al. (2012) studied phenyl methyl-isoxazole derivatives, revealing their potential to form reactive metabolites. This research offers insights into the reactivity of compounds like Methyl 5-cyclopropyl isoxazole-4-carboxylate and their implications in drug development and toxicity studies (Bylund et al., 2012).
Material Science and Other Applications
Photophysical Behavior Studies : Fonseca et al. (2009) investigated the photophysical behavior of isoxazole derivatives, which can be pertinent for understanding the photochemical properties of similar compounds in applications like material sciences and photodynamic therapy (Fonseca et al., 2009).
Synthetic Pathways for Heterocyclic Compounds : Research by Novikov et al. (2011) into the reactions of triazoline dione with pyrazolines, leading to the formation of cyclopropanes and other derivatives, can provide a framework for synthesizing complex structures related to Methyl 5-cyclopropyl isoxazole-4-carboxylate (Novikov et al., 2011).
Eigenschaften
IUPAC Name |
methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMVEWNAYCVPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)

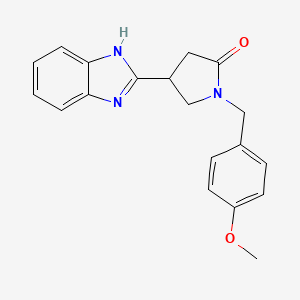
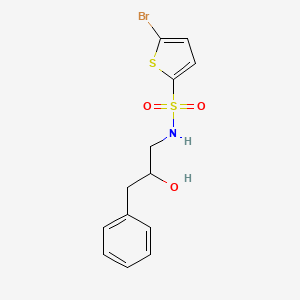
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)
![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)
![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)
